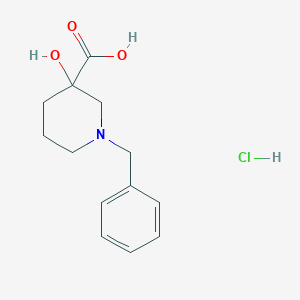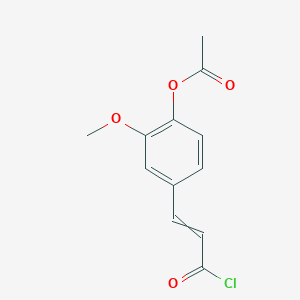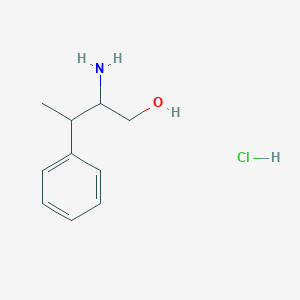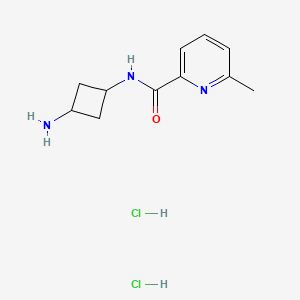
2-Fluoro-4-propoxybenzaldehyde
Vue d'ensemble
Description
2-Fluoro-4-propoxybenzaldehyde is a chemical compound that belongs to the class of aromatic aldehydes. It is also known as 4-Propoxy-2-fluorobenzaldehyde. Its CAS number is 883543-14-4 .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-propoxybenzaldehyde consists of a benzene ring with a fluorine atom and a propoxy group attached to it. The molecular weight of this compound is 182.19 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-4-propoxybenzaldehyde play an important role in its various applications. This compound has a molecular weight of 182.19 g/mol . It is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis of Fluorescent Probes
2-Fluoro-4-propoxybenzaldehyde: is utilized in the design and synthesis of fluorescent probes. These probes are crucial in biomedical research for detecting and imaging biological molecules and processes. The compound’s structure allows for the introduction of fluorescence into biomolecules, aiding in the visualization of cellular activities .
Environmental Monitoring
In environmental science, 2-Fluoro-4-propoxybenzaldehyde can be incorporated into sensors that detect pollutants and toxins. Its reactivity with various environmental analytes makes it a valuable tool for monitoring air and water quality, ensuring the safety of ecosystems .
Food Safety Applications
This compound plays a role in developing biosensors for food safety. It can react with contaminants in food, such as pathogens or chemical residues, allowing for the rapid detection of unsafe substances and preventing foodborne illnesses .
Biomedical Research
2-Fluoro-4-propoxybenzaldehyde: is a key intermediate in biomedical research, particularly in the synthesis of new drugs and therapeutic agents. Its fluorine atom can be strategically replaced or modified to create compounds with desired biological activities .
Industrial Applications
In the industrial sector, this aldehyde is used as a precursor in the synthesis of various polymers and resins. Its unique chemical properties enable the production of materials with specific characteristics, such as enhanced durability or chemical resistance .
Chemical Synthesis
The compound is a versatile building block in organic synthesis. It can undergo various chemical reactions, such as nucleophilic addition or condensation, to form complex molecules. This makes it invaluable in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals .
Safety and Hazards
Propriétés
IUPAC Name |
2-fluoro-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUMYIXICXOQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1442944.png)











![tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B1442964.png)